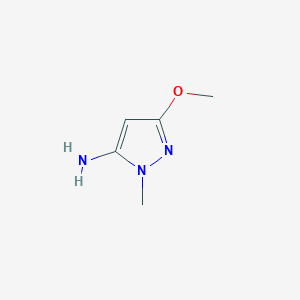

3-methoxy-1-methyl-1H-pyrazol-5-amine

描述

Historical Context and Evolution of Pyrazole (B372694) Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Since their initial discovery, pyrazole derivatives have become strategic motifs in organic synthesis owing to their proven utility in pharmaceutical, agrochemical, and material sciences. researchgate.net The pyrazole ring is a versatile pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov

This significance is underscored by the incorporation of the pyrazole core into numerous commercially successful drugs. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the anticoagulant Apixaban, demonstrating the scaffold's value in medicinal chemistry. researchgate.net Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, serving as fungicides, herbicides, and insecticides. nih.gov Their utility also extends to materials science, where they are used in the development of dyes and luminescent compounds. uspto.gov

The chemistry of pyrazoles dates back to 1883, with the pioneering work of German chemist Ludwig Knorr. mdpi.com His discovery of antipyrine, a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, marked one of the first successes in synthetic drug development. researchgate.net The classical and most fundamental method for synthesizing the pyrazole ring, also developed by Knorr, involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This robust reaction remains a cornerstone of pyrazole synthesis.

Over the decades, the synthetic toolkit for accessing pyrazole derivatives has expanded dramatically. While the Knorr synthesis is highly effective, the challenge of controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines spurred the development of more refined methods. Modern synthetic chemistry has introduced a variety of innovative techniques, including:

1,3-Dipolar Cycloadditions: Reactions involving nitrilimines and alkynes provide a direct route to polysubstituted pyrazoles. researchgate.net

Multicomponent Reactions: These strategies allow for the assembly of complex pyrazole structures in a single step from three or more starting materials, enhancing efficiency.

Catalytic Methods: The use of transition-metal catalysts and, more recently, photocatalysis has enabled novel and milder reaction pathways for pyrazole formation.

Microwave-Assisted Synthesis: This technology often accelerates reaction times and improves yields, aligning with the principles of green chemistry. researchgate.net

This continuous evolution of synthetic strategies has made a vast and diverse range of pyrazole derivatives readily accessible for research and development.

Structural Features and Unique Chemical Landscape of 3-Methoxy-1-methyl-1H-pyrazol-5-amine

The compound this compound is a highly substituted pyrazole that possesses a unique combination of functional groups, making it a valuable building block in organic synthesis. Its chemical properties are defined by the interplay of the pyrazole core, the amine substituent, the methoxy (B1213986) group, and the N-methyl group.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1201935-28-5 |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.14 g/mol |

| SMILES | CN1C(=CC(=N1)OC)N |

| InChI Key | YFUSJUKJTGCOGP-UHFFFAOYSA-N |

The pyrazol-5-amine moiety is a particularly important subclass of pyrazoles. These compounds are polyfunctional, possessing multiple nucleophilic sites: the amino group at the C5 position, the ring nitrogen at the N1 position (if unsubstituted), and the carbon at the C4 position. This multi-faceted reactivity makes them exceptionally useful synthons for constructing more complex molecular architectures, especially fused heterocyclic systems. beilstein-journals.org

The 5-amino group is highly reactive and serves as a handle for a wide range of chemical transformations. It can readily participate in reactions to form amides, imines, and ureas, or act as a key nucleophile in cyclization reactions. This versatility allows chemists to use pyrazol-5-amines as precursors to design and synthesize large libraries of compounds, which is a critical strategy in drug discovery for exploring structure-activity relationships (SAR). beilstein-journals.org Specifically, they are common starting materials for fused pyrazoloazines like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important scaffolds in medicinal chemistry. nih.gov

The specific substituents on this compound impart distinct and advantageous characteristics.

N-Methyl Group: The methylation at the N1 position is structurally significant because it resolves the issue of tautomerism that is common in N-unsubstituted pyrazoles. By locking the ring system into a single tautomeric form, the N-methyl group simplifies the compound's reactivity and ensures regiochemical control in subsequent reactions. This predictability is highly desirable in multi-step synthetic campaigns.

Methoxy Group: Positioned at the C3 carbon, the methoxy group significantly influences the electronic properties of the pyrazole ring. The oxygen atom's lone pairs can donate electron density into the aromatic system through a resonance effect. This electron-donating nature can modulate the reactivity of other positions on the ring and influence the binding characteristics of the final molecule in a biological context.

The combination of a nucleophilic amine at C5, an electron-donating methoxy group at C3, and a fixed tautomeric form due to the N1-methyl group creates a unique chemical landscape. This specific arrangement of functional groups makes this compound a precisely designed and highly sought-after intermediate for targeted synthetic applications.

Overview of Principal Academic Research Domains for this compound

The primary academic and industrial research domain for this compound is its use as a key intermediate in the synthesis of small-molecule kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern pharmaceutical research.

Detailed research findings show that this compound serves as a critical building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold known to be a bioisostere of adenine (B156593) that can effectively compete with ATP for the kinase hinge-binding region. nih.govnih.gov One of the most significant targets in this area is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine-threonine kinase essential for signaling pathways in the innate immune response, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis. nih.gov

Research Applications of this compound

| Research Area | Application | Target Scaffold | Therapeutic Target (Example) |

|---|---|---|---|

| Medicinal Chemistry | Key Synthetic Intermediate | Pyrazolo[1,5-a]pyrimidines | Kinase Inhibitors (e.g., IRAK4) |

| Drug Discovery | Scaffold for Library Synthesis | Fused Heterocycles | Inflammatory Diseases, Oncology |

Synthetic Advancement and Methodological Innovations

While specific, peer-reviewed synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be understood through established methodologies for 5-aminopyrazoles. The most prevalent and historically significant method involves the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketonitrile. mdpi.combeilstein-journals.org

For this compound, a plausible synthetic pathway would involve the reaction of methylhydrazine with a suitably substituted three-carbon precursor bearing a nitrile group and a methoxy functionality. The regioselectivity of the cyclization is a critical aspect of pyrazole synthesis; in this case, the use of methylhydrazine directs the formation of the 1-methylated pyrazole.

Innovations in the synthesis of multi-substituted aminopyrazoles include the development of one-pot, multi-component reactions. tandfonline.comresearchgate.net These advanced methods offer improvements in efficiency, reduce waste, and allow for the rapid generation of molecular diversity from simple precursors. Although a specific application to this compound has not been reported, these modern synthetic strategies represent the forefront of methodological innovation for this class of compounds.

Reactivity Profiles and Derivatization Strategies

The reactivity of this compound is governed by the interplay of its functional groups: the exocyclic primary amine, the electron-donating methoxy group, and the pyrazole ring itself. As a polyfunctional molecule, it possesses several nucleophilic centers, including the C5-amino group and the pyridine-like nitrogen atom at the N2 position. nih.govmdpi.com

Key derivatization strategies include:

Reactions at the Amino Group: The primary amine at the C5 position is a key site for derivatization. It can readily undergo acylation, sulfonylation, and alkylation. A notable example of derivatization for similar aminopyrazoles is reductive amination, where the amine is condensed with an aldehyde to form an imine, which is subsequently reduced to a secondary amine. mdpi.comresearchgate.net This provides a straightforward method for introducing a wide range of substituents.

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring, activated by the electron-donating effects of both the amino and methoxy groups, is susceptible to electrophilic aromatic substitution. The C4 position is particularly electron-rich and is the typical site for reactions such as halogenation, nitration, and Friedel-Crafts reactions. mdpi.com The high electron density at this position has been confirmed in related structures. researchgate.net

The N1-methyl group simplifies the reactivity profile by preventing tautomerism, ensuring that reactions proceed from a single, well-defined isomer. nih.gov

Advanced Spectroscopic Characterization Techniques

While specific experimental spectra for this compound are not widely published, its structure can be unambiguously confirmed using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the N-methyl protons (N-CH₃), the methoxy protons (O-CH₃), and the lone proton on the pyrazole ring at the C4 position. The two protons of the primary amine (NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the N-methyl carbon, the methoxy carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts would be influenced by the attached functional groups, with the C3 and C5 carbons bonded to heteroatoms appearing further downfield.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the compound's elemental composition. Predicted collision cross-section (CCS) values, which provide information about the ion's size and shape in the gas phase, have been calculated for various adducts of the molecule. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.08184 | 123.2 |

| [M+Na]⁺ | 150.06378 | 133.3 |

| [M-H]⁻ | 126.06728 | 124.6 |

| [M+NH₄]⁺ | 145.10838 | 144.5 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Key vibrations would include N-H stretching bands for the primary amine, C-H stretching for the methyl and methoxy groups, and C-O-C stretching vibrations for the methoxy ether linkage, similar to those observed in related structures. researchgate.net

Computational and Theoretical Chemistry Insights

Computational chemistry provides valuable insights into the structural and electronic properties of aminopyrazoles. For this compound, while specific studies are scarce, general theoretical approaches applied to this class of compounds are highly relevant.

Density Functional Theory (DFT) calculations are frequently employed to study the electronic structure, reactivity, and reaction mechanisms of pyrazole derivatives. nih.govtandfonline.comresearchgate.net Such studies can predict the electron density at various positions on the ring, confirming the nucleophilicity of the C4 position and the pyridine-like N2 nitrogen. For instance, DFT calculations on other pyrazoles have shown that the major negative charge is concentrated on the pyrrole-like N1 nitrogen, which can influence its reactivity in the absence of a substituent. nih.gov

Theoretical calculations are also used to predict physicochemical properties. For this compound, a predicted XlogP value of 0.2 indicates its relatively hydrophilic nature. uni.lu Computational methods are also instrumental in understanding intermolecular interactions and the role of solvents in proton transfer and tautomerism, although the latter is not a factor for this N-methylated compound. nih.gov

Role as a Building Block in Complex Molecular Architectures

5-Aminopyrazoles are highly valued as versatile building blocks in organic synthesis, primarily due to their utility as precursors for fused heterocyclic systems. mdpi.com this compound is well-suited for this role, serving as a key synthon for the construction of various pyrazolo-fused azines, which are prominent scaffolds in many pharmaceutical agents. beilstein-journals.orgnih.gov

The compound's bifunctional nature is key to its utility. The C5-amino group and the N2 ring nitrogen can act as a binucleophile, reacting with 1,3-dielectrophilic reagents such as β-diketones or α,β-unsaturated ketones. These reactions lead to the formation of important fused ring systems, including:

Pyrazolo[1,5-a]pyrimidines: Formed by the reaction with 1,3-dicarbonyl compounds. mdpi.com

Pyrazolo[3,4-b]pyridines: Formed through condensation with α,β-unsaturated ketones or other suitable precursors. beilstein-journals.orgnih.gov

The ability to readily construct these complex, nitrogen-rich polycyclic architectures makes this compound a valuable intermediate for generating libraries of compounds for drug discovery and agrochemical research. beilstein-journals.org

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4(6)3-5(7-8)9-2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUSJUKJTGCOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201935-28-5 | |

| Record name | 3-methoxy-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 1 Methyl 1h Pyrazol 5 Amine and Its Analogs

Foundational Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is most commonly achieved through the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic precursor. This foundational approach has been refined over more than a century to improve yields, control regioselectivity, and broaden substrate scope.

Cyclocondensation Reactions Involving Hydrazine Derivatives and Appropriate Precursors

The quintessential method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. jmchemsci.comacs.org This versatile reaction can be adapted to produce a wide array of substituted pyrazoles. The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. biosynth.com

Key precursors for this reaction include:

1,3-Diketones and β-Ketoesters: These are the most common 1,3-dielectrophiles used. The reaction with a substituted hydrazine, such as methylhydrazine, can, however, lead to the formation of two constitutional isomers, posing a significant regioselectivity challenge. jmchemsci.comacs.org

α,β-Unsaturated Ketones and Aldehydes: These precursors react with hydrazines via a Michael addition followed by intramolecular cyclization and subsequent oxidation to yield the pyrazole. acs.orgic.ac.ukorganic-chemistry.org The intermediate pyrazoline can often be oxidized in situ by air or with mild oxidizing agents. ic.ac.uk

α-Oxoketene O,N-acetals and Enaminodicketones: These specialized precursors can be used to synthesize specific pyrazole derivatives, such as 5-aminopyrazoles, with high regioselectivity. organic-chemistry.org

Strategies for Introducing Methyl and Methoxy (B1213986) Substituents

For a specific target like 3-methoxy-1-methyl-1H-pyrazol-5-amine, the introduction of the N-methyl and C-methoxy groups can be achieved either by using appropriately substituted precursors in the initial cyclization or by functionalizing a pre-formed pyrazole core.

The N-methylation of a pyrazole ring presents a persistent challenge in synthetic chemistry due to the presence of two adjacent, reactive nitrogen atoms. scielo.br Direct alkylation of an NH-pyrazole often yields a mixture of N1 and N2 constitutional isomers, complicating purification and reducing the yield of the desired product. mdpi.com

Traditional methylating agents, such as methyl halides (e.g., methyl iodide), typically provide poor regioselectivity. mdpi.com To overcome this, modern methods have been developed that offer high control over the site of methylation. A highly effective strategy involves the use of sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents. researchgate.netnih.gov The sterically demanding silane (B1218182) group directs the alkylation preferentially to the less hindered N1 position. biosynth.comscielo.br A subsequent protodesilylation step using a fluoride (B91410) source cleanly removes the silyl (B83357) group to reveal the N-methyl pyrazole with excellent regioselectivity. biosynth.comresearchgate.net

The introduction of a methoxy group at the C3 position of the pyrazole ring is typically accomplished through the O-alkylation of a corresponding pyrazol-3-one or pyrazol-5-one precursor. Pyrazolones are ambident nucleophiles that exist in multiple tautomeric forms (OH, NH, and CH isomers), and the outcome of alkylation is highly dependent on the reagents and reaction conditions. organic-chemistry.org

To achieve selective O-methylation for the formation of a methoxy group, specific alkylating agents are preferred. The use of diazomethane (B1218177) frequently results in the predominant or exclusive formation of the O-methyl derivative. organic-chemistry.org In contrast, "conventional" alkylating agents like dimethyl sulfate (B86663) or methyl halides often yield mixtures of O- and N-alkylated products. organic-chemistry.org Another approach involves the use of a base to generate the pyrazolone (B3327878) anion, followed by reaction with an alkylating agent. For example, Cs₂CO₃ has been used to mediate the O-alkylation of pyrazolones. nih.gov The synthesis of the pyrazolone precursor itself is straightforward, commonly achieved by the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. jmchemsci.combeilstein-journals.org

Advanced Synthetic Protocols for this compound

To improve synthetic efficiency, reduce waste, and rapidly generate molecular diversity, modern organic synthesis has increasingly moved towards one-pot and multi-component reactions. These advanced protocols are well-suited for the construction of complex heterocyclic systems like polysubstituted pyrazoles.

One-Pot and Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach offers significant advantages over traditional multi-step syntheses, including operational simplicity, reduced purification steps, high atom economy, and lower solvent consumption.

Several MCR strategies have been developed for the synthesis of pyrazole derivatives:

Three-Component Reactions: A common MCR involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. jmchemsci.com This strategy is particularly effective for producing highly substituted 5-aminopyrazoles. jmchemsci.com For instance, the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which are then oxidized in situ to the corresponding pyrazoles in good to excellent yields. ic.ac.uk

Four-Component Reactions: More complex pyrazole-fused heterocycles, such as pyrano[2,3-c]pyrazoles, can be synthesized via four-component reactions of a hydrazine, an aldehyde, malononitrile, and a β-ketoester. researchgate.net These reactions proceed through a domino sequence of condensations and cyclizations to rapidly build molecular complexity.

Enzyme-Catalyzed MCRs: Biocatalysis has also been applied to pyrazole synthesis. Immobilized enzymes have been used to catalyze the one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes to produce 1,3,5-trisubstituted pyrazoles regioselectively.

These advanced protocols allow for the efficient assembly of the pyrazole core with multiple substituents in a single operation, providing a powerful tool for the synthesis of this compound and its analogs.

Reductive Amination Strategies for Pyrazolyl Amines

Reductive amination is a widely employed and efficient method for forming carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from primary amines. ineosopen.org This reaction typically involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. ineosopen.orgresearchgate.net This process is highly valuable in the synthesis of functionalized pyrazolyl amines.

In the context of synthesizing analogs of this compound, a primary pyrazol-5-amine can be reacted with an aldehyde or ketone in the presence of a suitable reducing agent. ineosopen.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups. harvard.edu The reaction can be carried out as a one-pot procedure where the carbonyl compound, the pyrazolyl amine, and the reducing agent are combined without the need to isolate the intermediate imine. researchgate.net

For instance, the synthesis of N-substituted pyrazolyl amines can be achieved by reacting a pyrazole-5-amine with various aldehydes. The general scheme involves the condensation of the amine with the aldehyde to form an N-(5-pyrazolyl)imine, which is subsequently reduced. This approach offers a versatile pathway to a diverse range of analogs, where the substituent on the amine is introduced from the corresponding aldehyde. researchgate.netmdpi.com

Table 1: Reductive Amination of Pyrazole Derivatives

| Starting Pyrazole Amine | Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | Sodium Borohydride (B1222165) (NaBH₄) | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | researchgate.netmdpi.com |

| Generic 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various Primary/Secondary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N-Substituted 1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine | ineosopen.org |

Condensation-Reduction Methodologies

Closely related to direct reductive amination, the condensation-reduction methodology is a two-step, often one-pot, sequence that provides a reliable route to N-alkylated or N-arylated pyrazolyl amines. This method explicitly considers the formation of the imine intermediate from the condensation of a pyrazol-5-amine with an aldehyde or ketone, followed by its reduction. researchgate.netmdpi.com

A notable example is the efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This process begins with a solvent-free condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde at an elevated temperature to form the N-(5-pyrazolyl)imine intermediate. mdpi.com Without isolation, this intermediate is then reduced using sodium borohydride in methanol (B129727) at room temperature to yield the final secondary amine product. mdpi.com The operational simplicity and the avoidance of isolating the intermediate make this an attractive synthetic strategy. mdpi.com

Catalytic Synthesis Approaches for Pyrazole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally friendly routes to complex molecules. The synthesis of the pyrazole core and its subsequent functionalization are frequently achieved using both metal-based and organic catalysts.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis and functionalization of pyrazoles. researchgate.net Palladium, copper, and nickel complexes are commonly used catalysts for these transformations. researchgate.netmdpi.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an effective method for the N-arylation of pyrazoles. mit.eduorganic-chemistry.org This reaction can be used to couple bromo-substituted pyrazoles with a variety of primary and secondary amines, facilitated by a palladium pre-catalyst and a bulky biarylphosphine ligand. mit.edu Similarly, Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is used to introduce aryl or vinyl substituents onto the pyrazole ring by coupling a halopyrazole with a boronic acid. nih.gov

Copper-catalyzed reactions are also prevalent. For example, copper can catalyze the condensation reaction to form pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to the synthesis of fused heterocyclic systems like pyrazolo-pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Catalyst/Ligand System | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / tBuBrettPhos | Coupling of unprotected bromoimidazoles and bromopyrazoles with amines. | mit.edu |

| Suzuki-Miyaura Coupling | Palladium(0) / K₃PO₄ | Arylation of N-unsubstituted pyrazole amides with aryl boronic acids. | nih.gov |

| Condensation/Cyclization | Copper | Synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. | organic-chemistry.org |

| Oxidative Dimerization | Cu(OAc)₂ / Benzoyl Peroxide | Dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines. | mdpi.com |

Organocatalytic Applications in Pyrazole Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. acs.orgnih.gov In pyrazole chemistry, organocatalysis is primarily used to construct complex, chiral derivatives and fused-ring systems containing a pyrazole moiety.

For instance, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved using cinchona alkaloid-derived catalysts. nih.gov This transformation proceeds through a tandem Michael addition and a Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles. nih.gov Similarly, bifunctional squaramide organocatalysts have been employed in asymmetric Mannich reactions using N-Boc ketimines derived from pyrazolin-5-ones as electrophiles to produce amino-bis-pyrazolone derivatives with excellent stereoselectivity. acs.org These methods are particularly valuable for generating biologically active, chiral pyrazole-containing compounds. acs.orgnih.gov

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and environmentally benign synthetic methods. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous organic solvents, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of reactions, often under solvent-free conditions. researchgate.netmdpi.com The synthesis of pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, has been shown to proceed in high yields under solvent-free microwave irradiation. beilstein-journals.org The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles can also be efficiently carried out using microwave heating without a solvent, resulting in shorter reaction times and improved yields compared to conventional heating. researchgate.netmdpi.com

As previously mentioned, the condensation step in the synthesis of N-substituted pyrazolyl amines can be performed under solvent-free conditions by simply heating the reactants together. researchgate.netmdpi.com Other green approaches include the use of water as a reaction medium or the application of recyclable heterogeneous catalysts like Amberlyst-70 for the condensation of 1,3-diketones with hydrazines. mdpi.com

Table 3: Comparison of Conventional vs. Environmentally Conscious Pyrazole Synthesis

| Reaction | Method | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Cyclocondensation of chalcones and hydrazine hydrate | Solvent-free grinding | Room temperature | Avoids organic solvents, simple workup. | researchgate.net |

| Cyclocondensation of 1,3-diketones and hydrazines | Microwave irradiation (solvent-free) | High temperature, short time (e.g., 6 min) | Reduced reaction time, often higher yields. | researchgate.net |

| Synthesis of pyrazolo[3,4-b]pyridines | Microwave irradiation (solvent-free) | Pd(OAc)₂ catalyst | High yields, environmentally friendly. | beilstein-journals.org |

| Condensation of 1,3-diketones and hydrazines | Aqueous medium with catalyst | Amberlyst-70, room temperature | Use of water as solvent, recyclable catalyst. | mdpi.com |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Controlling regioselectivity is a fundamental challenge in the synthesis of substituted pyrazoles. The classic Knorr pyrazole synthesis, involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, can often lead to a mixture of two regioisomeric products. thieme-connect.com

For the synthesis of this compound, the key cyclocondensation step would involve a reaction between methylhydrazine and a β-ketonitrile or a related 1,3-dielectrophile bearing a methoxy group precursor. The two nitrogen atoms of methylhydrazine are non-equivalent, and cyclization can result in the methyl group being at either the N1 or N2 position of the pyrazole ring. The outcome is highly dependent on reaction conditions such as solvent and pH. thieme-connect.com For example, studies have shown that the condensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic amide solvents like N,N-dimethylacetamide (DMAc) can provide very high regioselectivity, whereas reactions in protic solvents like ethanol (B145695) often give poor selectivity. thieme-connect.com The nature of the substituents on both the diketone and the hydrazine also plays a crucial role in directing the regiochemical outcome due to both electronic and steric effects. thieme-connect.comresearchgate.net

Stereoselectivity becomes relevant when synthesizing derivatives of this compound that contain chiral centers. Asymmetric synthesis can be achieved through various strategies. The use of chiral auxiliaries, such as tert-butanesulfinamide, can facilitate the stereoselective synthesis of pyrazole derivatives where a chiral center is directly attached to a nitrogen atom of the pyrazole ring. nih.gov Another powerful approach is the use of organocatalysis, where chiral catalysts can induce high levels of enantioselectivity in reactions that form or functionalize the pyrazole ring. nih.govnih.gov For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov

Control of Substitution Patterns on the Pyrazole Ring

The primary and most versatile method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. beilstein-journals.org For the synthesis of this compound, this would involve the reaction of a precursor containing a methoxy group at a position destined to become C3 of the pyrazole ring, with methylhydrazine. The central challenge in this approach is achieving regioselectivity.

The reaction of a non-symmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine, such as methylhydrazine, can theoretically yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions (pH), and the nature of the hydrazine (free base versus its salt). nih.govacs.org

A plausible synthetic route to this compound could start from a β-ketonitrile, a common precursor for 5-aminopyrazoles. beilstein-journals.org Specifically, a methoxy-substituted β-ketonitrile would be the key intermediate. The general reaction mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon.

To achieve the desired 1,3,5-substitution pattern, the relative reactivity of the two nitrogen atoms of methylhydrazine and the two electrophilic centers of the dicarbonyl precursor must be carefully managed. Generally, the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) will preferentially attack the more electrophilic carbonyl group. The subsequent cyclization is then directed by the proximity of the remaining nitrogen and nitrile groups.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Example | Role in Synthesis |

| Hydrazine Derivative | Methylhydrazine | Provides the N1-methyl and N2 atoms of the pyrazole ring. |

| 1,3-Dicarbonyl Equivalent | Methoxy-substituted β-ketonitrile (e.g., 4-methoxy-3-oxobutanenitrile) | Provides the C3, C4, and C5 atoms, along with the C3-methoxy and C5-amino (from the nitrile) functionalities. |

Research on the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has shown that the choice between the free hydrazine base and its hydrochloride salt can dramatically influence the final regioisomer. nih.gov For instance, using arylhydrazine hydrochlorides often favors the formation of the 1,3-regioisomer, while the free hydrazine can lead exclusively to the 1,5-regioisomer. nih.gov While this specific study did not use methylhydrazine, the principle of modulating the nucleophilicity of the hydrazine through protonation is a key strategy for controlling regioselectivity in pyrazole synthesis.

Diastereoselective and Enantioselective Approaches (if applicable)

The target compound, this compound, is achiral, and therefore, diastereoselective or enantioselective synthesis is not directly applicable to its preparation. However, these stereoselective strategies are highly relevant for the synthesis of its chiral analogs, where the introduction of stereocenters can be crucial for biological activity.

Enantioselective synthesis of chiral pyrazole derivatives can be achieved through several approaches. One common method involves the use of a chiral auxiliary. For example, a novel chiral pyrazole derivative has been synthesized using (R)- and (S)-tert-butanesulfinamide as a chiral auxiliary to direct the stereoselective addition of a nucleophile to a sulfinyl imine, ultimately leading to a chiral amine that is then incorporated into the pyrazole structure.

Another approach is asymmetric catalysis. While not directly applied to the synthesis of aminopyrazoles from dicarbonyl precursors, asymmetric hydrogenation of prochiral enamines or imines containing a pyrazole moiety is a well-established method for producing chiral amines. Furthermore, enantioselective additions of pyrazoles to dienes have been reported, demonstrating the feasibility of creating chiral pyrazole-containing molecules through catalytic processes.

For analogs of this compound that might incorporate stereocenters, these methodologies could be adapted. For instance, a chiral center could be introduced on a substituent attached to the pyrazole ring, or a chiral substituent could be present on the nitrogen atom. In such cases, the synthetic strategy would need to incorporate a stereocenter-inducing step, either through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Scale-Up Considerations and Industrial Synthesis Protocols (if applicable)

While specific industrial synthesis protocols for this compound are not publicly available, general principles for the scale-up of aminopyrazole synthesis can be applied. The pharmaceutical and agrochemical industries rely on robust, safe, and cost-effective processes for the large-scale production of such heterocyclic compounds. ontosight.ai

Evaluation of Scalable and Efficient Procedures

A key consideration for the industrial synthesis of aminopyrazoles is the choice of starting materials and reagents. For example, a process for the preparation of 3-amino-5-methylpyrazole (B16524) utilizes the reaction of cyanoacetone or its alkali metal salt with hydrazine. google.com This highlights the use of readily available and stable precursors. The process can be performed continuously, which is often advantageous for large-scale manufacturing. google.com

The development of a scalable synthesis for N-methyl-3-bromo-5-methyl pyrazole involved moving away from a Sandmeyer reaction, which had issues with a genotoxic intermediate and a tedious steam distillation, to a more streamlined condensation, bromination, and oxidation sequence. This demonstrates the importance of process optimization to improve safety, efficiency, and yield on a larger scale.

Continuous flow chemistry is an increasingly important technology for the synthesis of active pharmaceutical ingredients (APIs), including those with a pyrazole core. nih.gov Flow processes can offer better control over reaction parameters, improved safety for handling hazardous reagents, and can be more easily scaled up compared to batch processes. nih.gov For the synthesis of a pyrazole-containing API, a Knorr pyrazole formation was successfully translated from a batch process with decreasing yields on scale-up to a high-temperature flow protocol that delivered the desired product in high yield. nih.gov

Table 2: Comparison of Batch vs. Flow Processes for Pyrazole Synthesis

| Feature | Batch Process | Continuous Flow Process |

| Scalability | Can be challenging, with potential for decreased yields. | Generally more straightforward to scale up. |

| Safety | Handling of hazardous reagents can be more problematic on a large scale. | Enhanced safety due to smaller reaction volumes at any given time. |

| Process Control | More difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters. |

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often more efficient with shorter reaction times and potential for in-line purification. |

In the context of this compound, a scalable synthesis would likely involve a one-pot or telescoped sequence to minimize intermediate isolation steps. The choice of solvent, catalyst, and reaction conditions would be optimized to ensure high regioselectivity, yield, and purity, while also considering factors such as cost, environmental impact, and safety.

Reactivity and Derivatization Studies of 3 Methoxy 1 Methyl 1h Pyrazol 5 Amine

Transformations at the Amino Group of 3-Methoxy-1-methyl-1H-pyrazol-5-amine

The primary amino group at the C5 position is a key handle for the structural modification of this compound. Its nucleophilic character facilitates a range of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The nucleophilicity of the 5-amino group allows for the formation of new nitrogen-carbon and nitrogen-sulfur bonds through alkylation and acylation reactions, respectively.

N-Alkylation: The amino group of pyrazole (B372694) derivatives can be alkylated using various methods. One common approach is reductive amination, which involves the initial formation of an imine with an aldehyde, followed by in-situ reduction. For instance, a similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, undergoes a one-pot reductive amination with p-methoxybenzaldehyde and sodium borohydride (B1222165) to yield the corresponding N-alkylated product. mdpi.comresearchgate.net More broadly, N-alkylation of pyrazoles can be achieved under acidic conditions using trichloroacetimidate (B1259523) electrophiles or via methods employing transition metal catalysis. semanticscholar.org

N-Acylation: The amino group readily reacts with acylating agents. A notable example is N-sulfonylation, a specific type of N-acylation. In a reaction analogous to what would be expected for this compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to form the corresponding N-tosylated benzenesulfonamide. mdpi.com This transformation highlights the utility of the amino group as a nucleophile for creating stable sulfonamide linkages. mdpi.com

Table 1: Representative N-Acylation (Sulfonylation) Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

|---|

The condensation of the primary amino group of 5-aminopyrazoles with aldehydes or ketones is a fundamental reaction for synthesizing imine derivatives, commonly known as Schiff bases. ekb.egnih.gov This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Research on the related compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine demonstrates a solvent-free condensation with p-methoxybenzaldehyde upon heating. mdpi.comresearchgate.net This reaction produces the corresponding N-(5-pyrazolyl)imine, which can be isolated or used as a key intermediate for further transformations, such as reduction to secondary amines. mdpi.comresearchgate.net The formation of the azomethine group (–CH=N–) is a versatile method for linking the pyrazole core to other molecular fragments. srce.hr

Table 2: Example of Imine (Schiff Base) Formation

| Amine Reactant | Aldehyde Reactant | Conditions | Product | Reference |

|---|

The 5-aminopyrazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with the adjacent ring nitrogen (N1), can act as a binucleophilic system, reacting with 1,3-dielectrophilic reagents to construct a second ring fused to the pyrazole core.

This reactivity is widely exploited in the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com Another significant application is the synthesis of pyrazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazines, which can be formed from pyrazole-5-diazonium salts (derived from 5-aminopyrazoles) reacting with enamines. researchgate.net Furthermore, modern transition-metal-catalyzed methods, such as the Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates, have been developed to construct fused systems like pyrazolo[1,5-a]quinazolines. rsc.org These cyclization reactions provide access to a diverse range of complex heterocyclic structures with potential applications in medicinal chemistry.

Table 3: Examples of Fused Heterocycle Synthesis from Aminopyrazoles

| Aminopyrazole Derivative | Reagent(s) | Fused System Formed | Method | Reference |

|---|---|---|---|---|

| 3(5)-Aminopyrazole | 1,3-Dielectrophilic agents | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization | mdpi.com |

| 3-Aryl-1H-pyrazole-5-amine | 1. NaNO₂/H₂SO₄2. β-Azolyl enamines | Pyrazolo[5,1-c] mdpi.comresearchgate.netresearchgate.nettriazine | Diazotization/Cyclization | researchgate.net |

Reactivity of the Pyrazole Ring System of this compound

The pyrazole ring is an aromatic, electron-rich heterocycle. The presence of the electron-donating 5-amino and 3-methoxy groups further increases the electron density of the ring, making it highly susceptible to electrophilic substitution reactions.

Theoretical and experimental studies on related 5-aminopyrazole systems have shown that the carbon atom at the C4 position possesses a high electron density. mdpi.comresearchgate.net This electronic characteristic directs incoming electrophiles to preferentially attack this position. The activation by two strong electron-donating groups (amino and methoxy) makes the C4 position the primary site for electrophilic aromatic substitution.

Halogenation is a classic example of electrophilic aromatic substitution on the pyrazole ring. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-halosuccinimides (NXS) as the halogen source. beilstein-archives.orgbeilstein-archives.org

These reactions are typically performed at room temperature and provide an efficient, metal-free route to 4-halogenated pyrazole derivatives. beilstein-archives.orgresearchgate.netresearchgate.net Reagents such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) have been used to introduce bromine, iodine, and chlorine atoms, respectively, onto the C4 position with moderate to excellent yields. beilstein-archives.org In some cases, dimethyl sulfoxide (B87167) (DMSO) has been observed to play a dual role as both a solvent and a catalyst for the transformation. beilstein-archives.orgresearchgate.net Alternative methods, such as visible light-mediated photocatalysis, have also been employed for the bromination of pyrazole rings. uni-regensburg.de

Table 4: Halogenating Agents for the C4-Position of 5-Aminopyrazoles

| Halogenating Agent | Halogen Introduced | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine (Br) | DMSO, Room temperature | beilstein-archives.orgbeilstein-archives.org |

| N-Iodosuccinimide (NIS) | Iodine (I) | DMSO, Room temperature | beilstein-archives.org |

Nucleophilic Attacks and Rearrangement Pathways

This compound is a polyfunctional molecule possessing several nucleophilic centers, primarily the exocyclic amino group at the C5 position and the C4 carbon of the pyrazole ring. beilstein-journals.org The relative reactivity of these sites dictates the outcome of its reactions with various electrophiles. The N1 position is substituted with a methyl group and is thus unavailable for nucleophilic attack.

The exocyclic 5-amino group is the most prominent nucleophilic site, readily participating in reactions typical of primary amines. beilstein-journals.org For instance, in a reaction analogous to that of similar 5-aminopyrazoles, it can undergo condensation with aldehydes to form N-(5-pyrazolyl)imine derivatives. mdpi.comresearchgate.net A one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride, demonstrates this reactivity pathway. mdpi.com

The pyrazole ring itself is electron-rich, and theoretical calculations on similar structures show a high electron density at the C4 position, rendering it susceptible to electrophilic attack. mdpi.commdpi.com This inherent nucleophilicity is further enhanced by the electron-donating effects of both the 5-amino and 3-methoxy substituents. Consequently, the C4-H bond can be substituted in the presence of suitable electrophiles. For example, 5-aminopyrazoles can undergo chemoselective C4-benzylation with ortho-quinone methides generated from 2-hydroxybenzyl alcohols. researchgate.net

Currently, there is limited literature describing specific rearrangement pathways for this compound under common synthetic conditions. The aromaticity and stability of the pyrazole core generally preclude spontaneous molecular rearrangements.

| Nucleophilic Site | Reactant Type | Product Type | Reference Example | Citation |

|---|---|---|---|---|

| 5-Amino Group | Aldehyde (p-methoxybenzaldehyde) | Imine, Secondary Amine (after reduction) | Condensation/Reductive Amination | mdpi.comresearchgate.net |

| C4-Position | ortho-Quinone Methide | C4-Benzylated Pyrazole | Organocatalytic Benzylation | researchgate.net |

Modifications and Transformations of the Methoxy (B1213986) Substituent

Demethylation or Functional Group Interconversion Strategies

The methoxy group at the C3 position is a key functional handle that can be modified to introduce further molecular diversity. The most common transformation is O-demethylation to yield the corresponding 1-methyl-5-amino-1H-pyrazol-3(2H)-one. While specific demethylation studies on this compound are not widely reported, established methods for cleaving aryl methyl ethers are applicable.

Boron tribromide (BBr₃) is a highly effective and relatively mild reagent for the cleavage of aryl methyl ethers, including those on heteroaromatic systems. commonorganicchemistry.commdma.ch The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govgvsu.edu Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr) at elevated temperatures or strong nucleophiles such as thiolates in polar aprotic solvents. commonorganicchemistry.com

| Reagent | Typical Conditions | Advantages | Limitations | Citation |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | High efficiency, mild conditions | Requires stoichiometric amounts, moisture sensitive | commonorganicchemistry.comnih.gov |

| Hydrobromic Acid (HBr) | High temperature (reflux) | Cost-effective | Harsh conditions, low functional group tolerance | commonorganicchemistry.com |

| Thiolates (e.g., NaSEt) | DMF, high temperature | Strong nucleophile | Requires high temperatures, potential side reactions | commonorganicchemistry.com |

Transition Metal-Mediated Transformations of this compound

Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds, including this compound. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, often with high selectivity.

C-H Activation Strategies (if applicable)

Direct C-H activation is a modern strategy for molecular functionalization that avoids the need for pre-functionalized substrates. researchgate.net The C4 position of the 5-aminopyrazole scaffold is an ideal candidate for direct C-H activation due to its high electron density.

Copper-promoted reactions have been shown to effect the dimerization of 5-aminopyrazoles through direct C4-H/C4-H or C4-H/N-H bond coupling, leading to pyrazole-fused pyrazines or pyridazines, respectively. nih.govmdpi.com These oxidative coupling reactions demonstrate the feasibility of activating the C4-H bond. While not mediated by a transition metal, organocatalytic methods have also shown that the C4-H bond is reactive enough for functionalization, such as in chemoselective C4-benzylation reactions. researchgate.net These precedents suggest that palladium-catalyzed direct C-H arylation at the C4 position of this compound with aryl halides is a highly plausible transformation.

Cross-Coupling Reactions Utilizing the Pyrazol-5-amine Substrate

For cross-coupling reactions, the pyrazole ring typically requires pre-functionalization, most commonly through halogenation at the reactive C4 position to create a suitable electrophilic partner. The resulting 4-halo-3-methoxy-1-methyl-1H-pyrazol-5-amine can then be employed in a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between a halide and an organoboron compound. youtube.com The Suzuki-Miyaura coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids or esters is well-established. acs.orgresearchgate.net These reactions typically use a palladium catalyst, such as a palladacycle precatalyst (e.g., XPhos Pd G2), a phosphine (B1218219) ligand, and a base in a suitable solvent system. researchgate.netnih.gov

Buchwald-Hartwig Amination: This is a cornerstone reaction for C-N bond formation, coupling an aryl halide with an amine. wikipedia.org While the substrate already contains an amino group, this methodology could be used to couple a C4-halogenated pyrazole with a different amine or, conversely, to couple the 5-amino group with a different aryl halide. The palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been successfully demonstrated using specialized bulky biarylphosphine ligands. nih.govnih.govlibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 4-iodopyrazoles with terminal alkynes proceeds efficiently under standard conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] to produce 4-alkynyl pyrazoles. researchgate.netlibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(pin) | C4-Aryl | Pd(OAc)₂ or Pd Pre-catalyst / Phosphine Ligand (e.g., XPhos) | acs.orgresearchgate.net |

| Buchwald-Hartwig | R₂NH (Amine) | C4-NR₂ | Pd(0) or Pd(II) / Bulky Phosphine Ligand (e.g., tBuBrettPhos) | nih.govbeilstein-journals.org |

| Sonogashira | Terminal Alkyne | C4-Alkynyl | PdCl₂(PPh₃)₂ / CuI | wikipedia.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Methoxy 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-methoxy-1-methyl-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR techniques is employed for unambiguous structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and type of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, influenced by shielding and deshielding effects from neighboring functional groups.

For this compound, the expected ¹H NMR spectrum would feature distinct signals for the N-methyl protons, the methoxy (B1213986) protons, the amine (NH₂) protons, and the single proton on the pyrazole (B372694) ring (H-4). The amine protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration ucl.ac.uk. The N-methyl and O-methyl groups will appear as sharp singlets, with the N-methyl protons generally resonating slightly downfield compared to a typical alkane methyl group due to the influence of the nitrogen atom. The pyrazole ring proton at the C-4 position is expected to appear as a singlet in a region characteristic of electron-rich aromatic or heterocyclic systems mdpi.com.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic. The carbon attached to the electronegative oxygen of the methoxy group (C-3) and the nitrogen-bound C-5 are expected to be significantly deshielded, appearing at higher chemical shifts organicchemistrydata.org. The C-4 carbon, by contrast, is often observed at a higher field (lower chemical shift), reflecting the increased electron density at this position in the pyrazole ring mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N¹-CH₃ | ~3.6 - 3.8 | ~35 - 40 |

| C³-OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| C⁴-H | ~5.0 - 5.5 | ~85 - 95 |

| C⁵-NH₂ | Broad, ~3.0 - 5.0 | ~150 - 155 |

| C³ | - | ~155 - 160 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, the H-4 proton is isolated and would not show any COSY cross-peaks, confirming its position on the ring without adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation) columbia.edu. HSQC is invaluable for definitively assigning the carbon signals. It would show clear cross-peaks between the N-methyl protons and the N-CH₃ carbon, the O-methyl protons and the O-CH₃ carbon, and the H-4 proton and the C-4 carbon researchgate.net. The absence of a correlation for the amine protons can help confirm their assignment ktu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another, regardless of their bonding network nih.gov. NOESY can be used to confirm spatial relationships, such as the proximity of the N-methyl group protons to the H-4 proton on the pyrazole ring researchgate.net.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

| HSQC | N¹-CH ₃ | C H₃ | Direct C-H attachment |

| C³-OCH ₃ | C H₃ | Direct C-H attachment | |

| C⁴-H | C ⁴ | Direct C-H attachment | |

| HMBC | N¹-CH ₃ | C ⁵, C ¹ᵃ | N-methyl connectivity to ring |

| C³-OCH ₃ | C ³ | Methoxy group connectivity | |

| C⁴-H | C ³, C ⁵ | H-4 position on the ring | |

| NOESY | N¹-CH ₃ | C⁴-H | Spatial proximity of N-methyl and H-4 |

Advanced NMR Techniques for Complex Structural Analysis (e.g., ADEQUATE)

For particularly complex molecules or cases where HMBC data is ambiguous, more advanced NMR techniques can be utilized. The 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment, for example, establishes correlations between a proton and the two carbons it is bonded to and adjacent to (¹H to ¹³C-¹³C) columbia.edu. This provides direct carbon-carbon connectivity information through a proton. In the context of this compound, an ADEQUATE experiment centered on the H-4 proton could unambiguously confirm the C-3/C-4 and C-4/C-5 connectivities within the pyrazole ring ktu.eduresearchgate.net. However, this experiment suffers from low sensitivity as it relies on detecting molecules with two adjacent ¹³C atoms, which occurs in only about 0.01% of molecules at natural abundance columbia.edu.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For this compound (C₅H₉N₃O), HRMS is used to confirm its elemental composition, a crucial step in structural verification. The theoretically calculated monoisotopic mass and the mass of the protonated molecule ([M+H]⁺) are compared against the experimentally determined values to validate the molecular formula uni.lu.

Table 3: HRMS Data for this compound

| Parameter | Formula | Calculated Mass (Da) |

| Molecular Formula | C₅H₉N₃O | - |

| Monoisotopic Mass | C₅H₉N₃O | 127.07456 uni.lu |

| Protonated Adduct [M+H]⁺ | C₅H₁₀N₃O⁺ | 128.08184 uni.lu |

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions libretexts.org. Analyzing these fragmentation patterns provides a roadmap of the molecule's structure.

The fragmentation of this compound would be influenced by its three key functional components: the pyrazole ring, the amine group, and the methoxy group.

Pyrazole Ring Fragmentation: Pyrazole rings are known to undergo characteristic fragmentation pathways, including the loss of a molecule of hydrogen cyanide (HCN, 27 Da) and dinitrogen (N₂, 28 Da) from the ring structure researchgate.net.

Amine Fragmentation: Aliphatic amines typically undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. However, for an amino group on a heterocyclic ring, this is less straightforward, but loss of the amino group or related fragments can occur libretexts.orglibretexts.org.

Methoxy Group Fragmentation: Ethers often fragment via the loss of an alkyl radical. For a methoxy group, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion, or the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) miamioh.edu.

A plausible fragmentation pathway for this compound would involve an initial loss of a methyl radical from the methoxy group, followed by subsequent cleavage of the pyrazole ring. The resulting fragments provide corroborating evidence for the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 127 | [C₅H₉N₃O]⁺• | Molecular Ion (M⁺•) |

| 112 | [C₄H₆N₃O]⁺ | •CH₃ |

| 97 | [C₅H₇N₂]⁺ | •CH₂O |

| 84 | [C₄H₆N₂]⁺• | HNCO |

| 56 | [C₃H₄N]⁺ | N₂, CO |

Computational and Theoretical Investigations of 3 Methoxy 1 Methyl 1h Pyrazol 5 Amine

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of 3-methoxy-1-methyl-1H-pyrazol-5-amine would be fundamental to understanding its reactivity and molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its ground state properties.

These calculations would yield the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the spatial arrangement of the atoms. Furthermore, electronic properties such as Mulliken atomic charges, dipole moment, and polarizability would be calculated to describe the charge distribution and the molecule's response to an external electric field. Vibrational frequency calculations are also a standard output of DFT studies. These not only confirm that the optimized geometry corresponds to a true energy minimum but also allow for the prediction of the infrared and Raman spectra, which can be compared with experimental data for validation.

Table 1: Predicted Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

| C3-O Bond Length (Å) | 1.XXX |

| C5-N Bond Length (Å) | 1.XXX |

| N1-N2 Bond Length (Å) | 1.XXX |

| C3-N2-N1 Angle (°) | XXX.X |

| Mulliken Charge on O | -X.XXX |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, while the LUMO may be distributed over the pyrazole ring.

Table 2: Frontier Orbital Properties of this compound (Illustrative Data)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -X.XX |

| LUMO Energy | X.XX |

Note: The data in this table is illustrative and represents the type of information that would be generated from MO analysis.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and understanding the factors that control chemical reactions.

The synthesis of substituted pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, a likely synthetic route would be the reaction of a suitably substituted β-ketonitrile with methylhydrazine.

Computational studies would model this reaction pathway to determine the energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and its feasibility. By mapping the potential energy surface, the most favorable reaction pathway can be identified. These studies are instrumental in optimizing reaction conditions to improve yields and selectivity.

The electronic properties derived from DFT and MO analysis can be used to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, the calculated atomic charges and the distribution of frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. This information is particularly useful for predicting how the molecule will interact with other reagents. For example, regions of negative electrostatic potential would be susceptible to electrophilic attack, while regions of positive potential would be targets for nucleophiles. Such predictive studies are crucial in designing new synthetic routes and understanding the molecule's behavior in different chemical environments.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis of this compound would be performed to identify the most stable conformers and to understand the nature of intramolecular interactions.

This would involve systematically rotating the rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amino group, and calculating the energy of each resulting conformation. The potential energy surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.

The analysis would also focus on identifying and quantifying any intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations. For instance, a hydrogen bond could potentially form between the amino group and the nitrogen atom of the pyrazole ring or the oxygen of the methoxy group. Understanding the conformational preferences is essential for predicting the molecule's shape and how it might interact with biological targets or other molecules.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, this computational technique is widely applied to study the behavior of heterocyclic compounds in various environments. MD simulations can predict how a molecule interacts with solvents and other molecules over time, providing valuable information about its conformational flexibility, solvation properties, and potential intermolecular interactions. For pyrazole derivatives, MD simulations have been employed to understand their interactions with biological targets and their behavior in solution.

Studies on Tautomerism

Tautomerism is a significant phenomenon in pyrazole chemistry, where isomers can interconvert through the migration of a proton. In the case of this compound, the pyrazole ring is substituted at the N1 position with a methyl group, which precludes the common annular prototropic tautomerism observed in N-unsubstituted pyrazoles.

However, the presence of the 5-amino group introduces the possibility of amino-imino tautomerism. Theoretical studies on related 3(5)-aminopyrazoles have shown that the amino form is generally more stable. mdpi.commdpi.com The relative stability of tautomers can be influenced by the electronic nature of substituents and the surrounding solvent environment. mdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), are instrumental in evaluating the energies of different tautomeric forms and the transition states connecting them.

Spectroscopic Property Predictions from Theoretical Models

Theoretical models are crucial for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in the structural elucidation and characterization of the compound.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational quantum chemistry methods, particularly DFT, are widely used to predict NMR chemical shifts and vibrational frequencies. asrjetsjournal.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. asrjetsjournal.orgresearchgate.net The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. For similar pyrazole derivatives, good agreement between calculated and experimental NMR data has been reported. researchgate.net

Similarly, the vibrational frequencies of this compound can be computed. These calculations help in the assignment of bands observed in infrared (IR) and Raman spectra. The theoretical vibrational analysis provides a detailed picture of the normal modes of vibration, which can be correlated with specific functional groups within the molecule. For related amino- and hydroxypyrazoles, DFT calculations have been successfully used to assign vibrational spectra. researchgate.net

Below are tables of predicted spectroscopic data based on computational studies of analogous pyrazole structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~158 |

| C4 | ~5.5 | ~85 |

| C5 | - | ~150 |

| N1-CH₃ | ~3.6 | ~35 |

| O-CH₃ | ~3.8 | ~56 |

| NH₂ | ~4.5 | - |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | ~3400-3500 | Asymmetric and symmetric stretching of the amino group |

| C-H stretch (aromatic) | ~3100 | Stretching of the C4-H bond |

| C-H stretch (aliphatic) | ~2900-3000 | Stretching of methyl C-H bonds |

| C=N stretch | ~1600-1650 | Pyrazole ring stretching |

| C-N stretch | ~1300-1350 | Stretching of the C5-NH₂ bond |

| C-O stretch | ~1200-1250 | Stretching of the C3-OCH₃ bond |

Role As a Precursor in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 3-methoxy-1-methyl-1H-pyrazol-5-amine allows it to be a foundational component in the synthesis of intricate molecular architectures. The presence of the 5-amino group, in particular, facilitates cyclocondensation reactions with various electrophilic partners, leading to the formation of fused ring systems.

Synthesis of Fused Pyrazole (B372694) Derivatives